molecular formula C19H22FN3O2S B2962511 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034494-68-1

2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2962511
CAS No.: 2034494-68-1
M. Wt: 375.46
InChI Key: LXGYGPUJOAAFFU-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound belonging to the class of pyrrolidine derivatives. Its structure comprises a benzylthio group linked to a pyrrolidinyl ethanone moiety, with an attached pyrimidine ring featuring ethyl and fluorine substitutions. Compounds with such sophisticated structures often exhibit diverse pharmacological activities and are of great interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone involves multiple steps starting from readily available starting materials. One common route is as follows:

  • Step 1: Synthesis of 6-ethyl-5-fluoropyrimidine-4-ol.

  • Step 2: Conversion to 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.

  • Step 3: Introduction of the benzylthio group via a thiol-alkylation reaction using benzylthiol and suitable alkylating agents.

  • Step 4: Final condensation to form the target compound under appropriate reaction conditions (e.g., temperature, solvent, and catalysts).

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized for efficiency and yield. Continuous flow chemistry might be employed to streamline the process and minimize by-products. Optimization typically involves refining reaction conditions such as temperature control, reaction time, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the sulfur or pyrrolidinyl nitrogen atoms.

  • Reduction: Reduction reactions may target the pyrimidine ring or ketone moiety.

  • Substitution: Common substitution reactions include nucleophilic substitution at the pyrimidine ring or at the benzylic position.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Alkyl halides, nucleophiles like thiols and amines.

Major Products

  • Oxidation products: Sulfoxides or sulfone derivatives.

  • Reduction products: Reduced pyrimidine derivatives or alcohols from the ketone moiety.

  • Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has diverse scientific research applications:

  • Chemistry: It is used as an intermediate in organic synthesis for developing novel compounds.

  • Biology: The compound is of interest in studying molecular interactions and biological pathways due to its complex structure.

  • Medicine: Potential pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties are investigated.

  • Industry: It finds applications in material science and as a potential lead compound in drug discovery.

Mechanism of Action

The exact mechanism of action depends on the biological activity under investigation:

  • Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It could modulate signaling pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

  • 2-(Benzylthio)-1-(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

  • 2-(Benzylthio)-1-(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(Benzylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone stands out due to the presence of the fluorine atom on the pyrimidine ring and the benzylthio group. These substitutions can significantly influence its physicochemical properties and biological activities, making it a compound of distinct interest.

This comprehensive overview covers the key aspects of the compound, from its synthesis to its applications

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-2-16-18(20)19(22-13-21-16)25-15-8-9-23(10-15)17(24)12-26-11-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGYGPUJOAAFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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